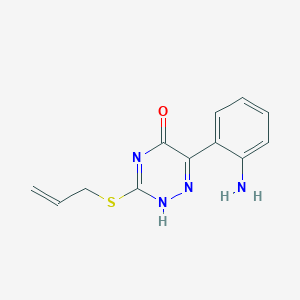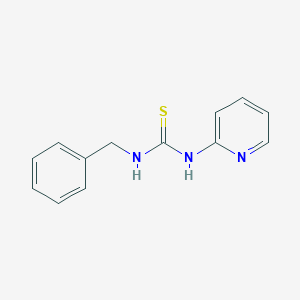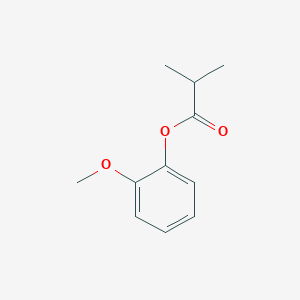
Guaiacol isobutyrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Guaiacol isobutyrate is a flavoring agent . It has an empirical formula of C11H14O3, a CAS number of 723759-62-4, and a molecular weight of 194.23 . It is used in flavors and fragrances and has a nutty and fruity organoleptic property .
Synthesis Analysis
Guaiacol can be synthesized by the dimethylation of catechol followed by selective mono-demethylation . In a study, guaiacol was found to inhibit purified GYS1 and GYS2 in vitro . The study also confirmed that guaiacol is a competitive inhibitor of purified GYS1 and GYS2 and a mixed inhibitor of the enzymes in cell lysates .Molecular Structure Analysis
The molecular structure of Guaiacol isobutyrate is represented by the empirical formula C11H14O3 . It has a molecular weight of 194.23 .Chemical Reactions Analysis
Guaiacol, a component of Guaiacol isobutyrate, has been studied for its deoxygenation using methane over the Pt–Bi catalyst . It was found to exhibit as good deoxygenation performance as hydrogen .Physical And Chemical Properties Analysis
Guaiacol isobutyrate is a combustible liquid . It has a flash point of 201.0 °F or 93.89 °C .It is classified as a combustible liquid . Safety data sheet for Guaiacol, a related compound, suggests that it is harmful if swallowed and may be harmful in contact with skin . It causes skin and eye irritation .
Orientations Futures
Guaiacol has been studied as a potential treatment for adult polyglucosan body disease (APBD), a glycogen storage disorder . The study found that Guaiacol improved grip strength and increased lifespan in murine APBD models . These results support further exploration of Guaiacol for treating APBD .
Relevant Papers The paper “Guaiacol as a drug candidate for treating adult polyglucosan body disease” discusses the potential of Guaiacol in treating APBD . Another paper, “Safety evaluation of certain food additives and contaminants” provides information on the safety of Guaiacol isobutyrate .
Propriétés
Numéro CAS |
723759-62-4 |
|---|---|
Nom du produit |
Guaiacol isobutyrate |
Formule moléculaire |
C11H14O3 |
Poids moléculaire |
194.23 g/mol |
Nom IUPAC |
(2-methoxyphenyl) 2-methylpropanoate |
InChI |
InChI=1S/C11H14O3/c1-8(2)11(12)14-10-7-5-4-6-9(10)13-3/h4-8H,1-3H3 |
Clé InChI |
YXJFCJJDNPANPU-UHFFFAOYSA-N |
SMILES |
CC(C)C(=O)OC1=CC=CC=C1OC |
SMILES canonique |
CC(C)C(=O)OC1=CC=CC=C1OC |
Densité |
1.056-1.065 |
Autres numéros CAS |
723759-62-4 |
Description physique |
Clear colourless to light yellow liquid; Fruity nutty aroma |
Solubilité |
Practically insoluble or insoluble in water Soluble (in ethanol) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



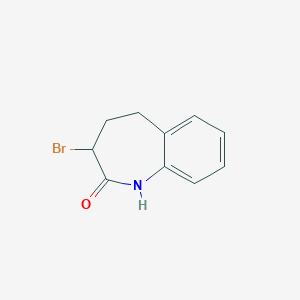
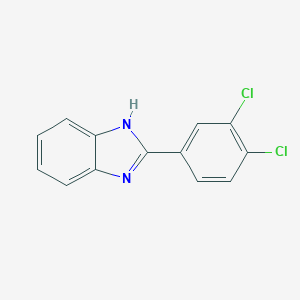
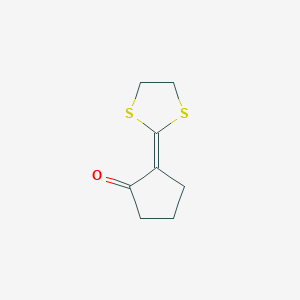
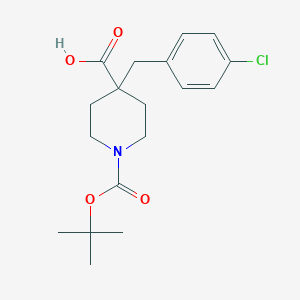
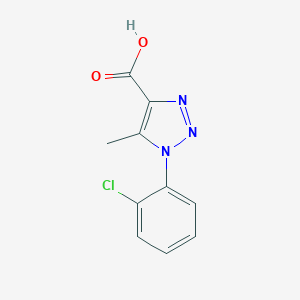
![2-Phenylnaphtho[2,1-b]furan](/img/structure/B184984.png)
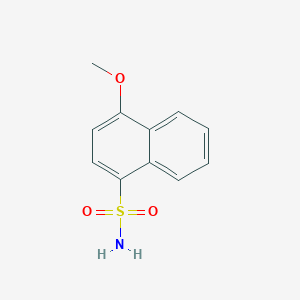
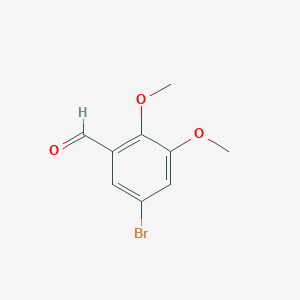
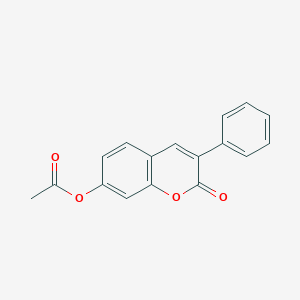
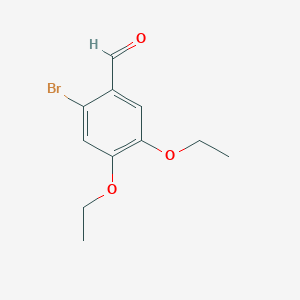
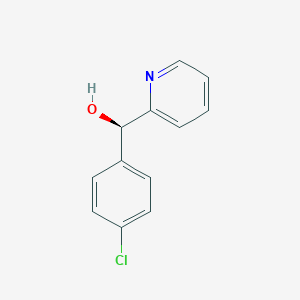
![3-hydroxy-5-methyl-3-[2-oxo-2-(pyridin-2-yl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B184994.png)
